molecular formula C14H19ClFNO2 B8179870 Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B8179870
M. Wt: 287.76 g/mol
InChI Key: ASZSFDYWDPBBJB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further esterified with an ethyl group. This compound is often used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of 4-fluorobenzyl bromide with ethyl piperidine-4-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neural signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating dopamine and serotonin receptors .

Comparison with Similar Compounds

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride can be compared with other piperidine derivatives such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Biological Activity

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride, identified by its CAS number 845909-49-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Weight : 211.66 g/mol
  • Solubility :
    • Water Solubility: 2.38 mg/ml
    • Log S (ESOL): -1.95
  • Log P Values :
    • Log Po/w (iLOGP): 0.0
    • Log Po/w (XLOGP3): 1.58
  • Blood-Brain Barrier (BBB) Permeability : Yes
  • P-glycoprotein Substrate : No

These properties suggest that the compound is likely to be bioavailable and can effectively cross the blood-brain barrier, making it a candidate for neurological applications .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : The compound has been studied for its potential in treating neurological disorders. It may act as an antagonist at muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine compounds exhibit antibacterial and antifungal properties. Modifications to the piperidine core can enhance these effects, suggesting that ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate could also possess similar activities .
  • Inhibitory Mechanisms : The compound may inhibit specific enzymes or pathways involved in disease processes, although detailed mechanisms remain to be fully elucidated.

Case Study: Neuroprotective Potential

A study investigating the neuroprotective potential of related piperidine derivatives showed that modifications at the phenyl ring significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced neuroprotective effects in mouse models of neurodegeneration . this compound's structural similarities suggest it may exhibit comparable efficacy.

In Vitro Studies

In vitro assays have demonstrated that piperidine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial for neuroprotection . These findings support further investigation into this compound's role in treating neurological disorders.

Comparative Analysis of Biological Activities

CompoundActivity TypeMechanismReference
This compoundNeuroprotectiveMuscarinic receptor antagonist
Piperidine Derivative AAntimicrobialInhibition of bacterial growth
Piperidine Derivative BAntioxidantModulation of oxidative stress pathways

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2.ClH/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11;/h3-6,16H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZSFDYWDPBBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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